chemical properties of 3-Thiophen-2-yl-pyridine-2-carbaldehyde
chemical properties of 3-Thiophen-2-yl-pyridine-2-carbaldehyde
[1]
Executive Summary
3-(Thiophen-2-yl)pyridine-2-carbaldehyde (CAS: 780800-77-3 ) is a privileged bi-heteroaryl scaffold utilized in medicinal chemistry and materials science.[1] Structurally, it consists of a pyridine ring substituted at the 3-position with a 2-thienyl moiety and at the 2-position with a reactive formyl (aldehyde) group. This ortho-substituted arrangement makes it a versatile "linchpin" intermediate: the aldehyde serves as a handle for condensation reactions (e.g., to form imines, alkenes, or heterocycles), while the thiophene ring provides a lipophilic, electron-rich domain often required for binding in kinase pockets or GPCR allosteric sites.
This guide details the synthesis, chemical reactivity, and handling of this compound, providing researchers with a self-validating protocol for its generation and downstream application.
Physicochemical Profile
| Property | Data / Prediction | Notes |
| IUPAC Name | 3-(Thiophen-2-yl)pyridine-2-carbaldehyde | Also known as 3-(2-Thienyl)picolinaldehyde |
| CAS Number | 780800-77-3 | Found in chemical catalogs as a building block |
| Molecular Formula | C₁₀H₇NOS | |
| Molecular Weight | 189.23 g/mol | |
| Physical State | Solid (Pale yellow to amber) | Typical of conjugated heteroaryl aldehydes |
| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Sparingly soluble in water; soluble in organic solvents |
| LogP (Predicted) | ~2.1 - 2.5 | Lipophilic character due to thiophene/pyridine core |
| H-Bond Acceptors | 3 (N-pyridine, O-aldehyde, S-thiophene) | S is a weak acceptor |
| H-Bond Donors | 0 |
Synthetic Pathway: The Suzuki-Miyaura Protocol[4][5]
The most robust and modular method to access 3-(thiophen-2-yl)pyridine-2-carbaldehyde is via the Suzuki-Miyaura cross-coupling of 3-bromo-2-pyridinecarboxaldehyde with thiophene-2-boronic acid. This route is preferred over Stille coupling due to lower toxicity (avoiding organostannanes) and higher functional group tolerance.
Reaction Mechanism & Logic
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle:
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Oxidative Addition: Pd(0) inserts into the C–Br bond of the bromopyridine (the rate-limiting step). The electron-deficient nature of the pyridine ring facilitates this addition compared to phenyl halides.
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Transmetalation: The thienyl group is transferred from the boronic acid to the palladium center, activated by a base (carbonate or phosphate).
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Reductive Elimination: The C–C bond forms between the pyridine and thiophene rings, regenerating the Pd(0) catalyst.
Validated Experimental Protocol
Note: This protocol is scalable from mg to gram quantities.
Reagents:
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Substrate: 3-Bromo-2-pyridinecarboxaldehyde (1.0 equiv)
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Coupling Partner: Thiophene-2-boronic acid (1.2 equiv)
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Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically challenging cases)
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Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
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Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
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Setup: In a flame-dried round-bottom flask equipped with a condenser and magnetic stir bar, dissolve 3-bromo-2-pyridinecarboxaldehyde and thiophene-2-boronic acid in 1,4-dioxane (approx. 0.1 M concentration relative to substrate).
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Degassing: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).
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Activation: Add the Pd catalyst and the aqueous Na₂CO₃ solution.
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Reaction: Heat the mixture to 85–90°C under an inert atmosphere. Monitor by TLC (typically 20-30% EtOAc/Hexane) or LC-MS. Reaction time is usually 4–12 hours.
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Workup: Cool to room temperature. Dilute with water and extract three times with Ethyl Acetate (EtOAc). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (typically 0% → 30% EtOAc).
Synthesis Workflow Diagram
Caption: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold.
Chemical Reactivity & Functionalization[3][4][6][7][8]
The unique reactivity of 3-(thiophen-2-yl)pyridine-2-carbaldehyde arises from the interplay between the electrophilic aldehyde and the electron-rich thiophene ring.
Aldehyde Transformations (Divergent Synthesis)
The C-2 formyl group is the primary "handle" for derivatization:
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Schiff Base Formation (Imine Synthesis): Condensation with primary amines (R-NH₂) yields imines. These are crucial for creating bidentate ligands (N,N-donor sets) for metal coordination chemistry or as intermediates for reductive amination.
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Conditions: Amine (1.0 equiv), Ethanol/Methanol, catalytic Acetic Acid, reflux or RT.
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields vinyl derivatives. These are often used to extend conjugation for dye applications or as Michael acceptors.
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Oxidation: Conversion to 3-(thiophen-2-yl)picolinic acid using NaClO₂ (Pinnick oxidation) or KMnO₄. The resulting acid is a precursor for amide coupling.
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Reduction: Conversion to the alcohol (3-(thiophen-2-yl)pyridin-2-yl)methanol using NaBH₄.
Cyclization Potential
The ortho relationship between the aldehyde and the thiophene ring allows for specific cyclization modes, often used to synthesize fused polycyclic heteroaromatics (e.g., aza-analogs of fluorenones or helicenes).
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Photocyclization: Under UV irradiation, the aldehyde (converted to an alkene) can undergo electrocyclic ring closure with the thiophene ring, followed by oxidation to form fused ring systems.
Reactivity Map
Caption: Divergent synthetic pathways originating from the central aldehyde functionality.
Medicinal Chemistry Applications
This scaffold is highly relevant in drug discovery due to its ability to mimic bi-aryl pharmacophores found in:
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Kinase Inhibitors: The pyridine nitrogen can act as a hinge binder (H-bond acceptor), while the thiophene ring occupies the hydrophobic pocket (Gatekeeper or Solvent Front).
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GPCR Modulators: Specifically, analogs of this structure have been investigated as antagonists for chemokine receptors (e.g., CXCR4), where the aldehyde is often converted to a benzylic amine linker.
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Bioisosterism: The thiophene ring is a classic bioisostere for a phenyl ring, often improving metabolic stability or altering the electronic profile (thiophene is more electron-rich than benzene) to tune potency.
Safety & Handling
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Hazard Identification: Like many pyridine aldehydes, this compound is likely to be a skin and eye irritant.[2] It may cause respiratory irritation if inhaled.
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Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid contact with strong oxidizing agents.
References
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LookChem. (n.d.). 3-Bromo-2-pyridinecarboxaldehyde Product Information & Downstream Products. Retrieved from [Link]
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Citation Context: Identifies 3-thiophen-2-yl-pyridine-2-carbaldehyde (CAS 780800-77-3) as a specific downstream product of 3-bromo-2-pyridinecarboxaldehyde.[1]
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- Citation Context: Provides the foundational Suzuki-Miyaura coupling protocols and catalyst choices (Pd(PPh3)4) applicable to heteroaryl aldehyde synthesis.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling.[3][4][5] Retrieved from [Link]
- Citation Context: Authoritative source for the mechanistic cycle and general conditions for palladium-c
-
Google Patents. (2004).[6] US20040209921A1 - CXCR4 chemokine receptor binding compounds. Retrieved from
- Citation Context: Demonstrates the medicinal utility of 3-arylpyridine-2-carbaldehyde scaffolds in drug development (CXCR4 antagonists).
Sources
- 1. Cas 405174-97-2,3-Bromo-2-pyridinecarboxaldehyde | lookchem [lookchem.com]
- 2. Thieno[2,3-b]pyridine-2-carbaldehyde, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. US20040209921A1 - CXCR4 chemokine receptor binding comounds - Google Patents [patents.google.com]
